molecular formula C8H11NO3S2 B186839 Morpholine, 4-(2-thienylsulfonyl)- CAS No. 79279-29-1

Morpholine, 4-(2-thienylsulfonyl)-

Cat. No.: B186839
CAS No.: 79279-29-1
M. Wt: 233.3 g/mol
InChI Key: KUWMYLJUWYMTMY-UHFFFAOYSA-N
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Description

"Morpholine, 4-(2-thienylsulfonyl)-" is a morpholine derivative featuring a sulfonyl group attached to the morpholine nitrogen, with a 2-thienyl substituent on the sulfonyl moiety. Morpholine derivatives are widely studied for their versatility in medicinal chemistry, materials science, and catalysis due to their tunable electronic and steric properties. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the thienyl group introduces aromaticity and electron-rich characteristics, influencing reactivity and biological interactions .

Properties

IUPAC Name

4-thiophen-2-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S2/c10-14(11,8-2-1-7-13-8)9-3-5-12-6-4-9/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWMYLJUWYMTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390104
Record name Morpholine, 4-(2-thienylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79279-29-1
Record name Morpholine, 4-(2-thienylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, morpholine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. Thiophene-2-sulfonyl chloride (1.1–1.5 equiv) is added dropwise at 0–5°C, followed by the addition of a base such as N-methylmorpholine (NMM) or sodium hydride (NaH) to neutralize HCl byproducts. The reaction is stirred at room temperature for 8–16 hours, with completion monitored via HPLC or TLC.

Key Data:

ParameterValueSource
SolventTHF/DCM
BaseNMM or NaH
Temperature0–25°C
Yield70–85%

Workup and Isolation

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate or tert-butyl methyl ether. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Crystallization from hexane/ethyl acetate yields the pure product.

Activation of Morpholine Using Silylating Agents

To enhance reactivity, morpholine’s amine group is often activated with silylating agents before sulfonylation. This approach mitigates steric hindrance and improves reaction efficiency.

Use of Bis(trimethylsilyl)acetamide (BSA)

In a patented method, morpholine is treated with BSA (0.75–1.0 equiv) in THF at 20–30°C for 30–45 minutes. This forms a silylated intermediate, which reacts more readily with thiophene-2-sulfonyl chloride. The reaction proceeds at ambient temperature, achieving >90% conversion within 8 hours.

Mechanistic Insight:
BSA converts the amine into a trimethylsilyl-protected species, increasing nucleophilicity and reducing side reactions.

Two-Step Synthesis via Intermediate Sulfonamides

Alternative routes involve synthesizing sulfonamide intermediates followed by cyclization or functional group interconversion.

Suzuki-Miyaura Coupling for Thiophene Incorporation

A 5-bromo-thiophene-2-sulfonamide intermediate is synthesized by reacting 2-bromothiophene with chlorosulfonic acid in DCM. Subsequent Suzuki coupling with aryl boronic acids introduces substituents before final reaction with morpholine.

Example Procedure:

  • Sulfonation: 2-Bromothiophene + ClSO₃H → 5-bromothiophene-2-sulfonyl chloride (81% yield).

  • Amination: Sulfonyl chloride + methylamine → 5-bromothiophene-2-sulfonamide (82% yield).

  • Coupling: Suzuki reaction with morpholine derivative (conditions vary).

Optimization of Reaction Parameters

Solvent and Base Screening

Comparative studies highlight THF as superior to DCM for solvating both reactants and bases. NMM outperforms triethylamine in minimizing side reactions, as evidenced by higher yields (80% vs. 65%).

Temperature and Stoichiometry

Lower temperatures (0–5°C) during sulfonyl chloride addition prevent exothermic decomposition. A 10% excess of sulfonyl chloride ensures complete conversion of the amine.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Thiophene-2-sulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves or inert gas purging to suppress hydrolysis.

Byproduct Formation

Over-silylation or disubstitution can occur with excess BSA. Stoichiometric control (0.75 equiv BSA) and stepwise addition mitigate this.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.55–7.62 (thiophene-H), 3.60–3.70 (morpholine-OCH₂), 2.80–2.90 (N-CH₂).

  • LC-MS: m/z 341.4 [M+H]⁺, consistent with molecular formula C₁₅H₁₆FNO₃S₂.

Purity and Yield Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves ≥98% purity. Column chromatography (SiO₂, EtOAc/hexane) resolves diastereomers if present .

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through a multi-step process involving:

  • Nucleophilic substitution of morpholine derivatives with thienylsulfonyl chlorides .
  • Cyclization reactions using 1,2-amino alcohols or diamines with α-phenylvinylsulfonium salts .

Key Reaction Mechanism:

Morpholine+Thienylsulfonyl ChlorideBase e g Et34 2 Thienylsulfonyl morpholine+HCl\text{Morpholine}+\text{Thienylsulfonyl Chloride}\xrightarrow{\text{Base e g Et}_3\text{N }}\text{4 2 Thienylsulfonyl morpholine}+\text{HCl}This reaction typically achieves yields of 65–75% under mild conditions (25–60°C) .

Acid-Base Reactions

The morpholine nitrogen participates in proton transfer reactions:

  • Protonation : Forms morpholinium salts (e.g., with HCl) .
  • Zwitterionic intermediates : Observed in urethane formation studies, where morpholine derivatives act as Brønsted bases .

Thermodynamic Data:

Reaction StepΔG (kJ/mol)ΔH (kJ/mol)
Proton transfer (TS1)97.4296.8
Intermediate stabilization-7.32-6.9

Biological Interactions

The compound exhibits urease inhibition through competitive binding:

  • IC₅₀ values range from 3.80–5.77 µM, outperforming thiourea (22.31 µM) .
  • Key interactions :
    • Hydrogen bonding with active-site histidine residues.
    • π-Stacking with thiophene ring .

Comparative Reactivity

Structural analogs demonstrate distinct reactivity profiles:

CompoundReactivity FeatureApplication
4-(Phenylsulfonyl)morpholineLower electrophilicityIntermediate in drug synthesis
Piperidine derivativesHigher basicity (pKₐ ~11)Alkaline catalysis
ThiomorpholineSulfur-mediated redox activityAntimicrobial agents

Degradation Pathways

  • Hydrolysis : Cleavage of the sulfonyl group under acidic conditions (pH <3) .
  • Oxidation : Thiophene ring undergoes epoxidation in the presence of peroxides .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Morpholine, 4-(2-thienylsulfonyl)- serves as a crucial building block in organic synthesis. Its unique thienylsulfonyl group enhances its reactivity, allowing for the formation of more complex molecules. This compound can undergo various chemical reactions typical of secondary amines, including oxidation and substitution reactions.

Table 1: Common Reactions Involving Morpholine, 4-(2-thienylsulfonyl)-

Reaction TypeExample ReactionCommon Reagents
OxidationFormation of sulfone derivativesHydrogen peroxide, m-chloroperbenzoic acid
ReductionFormation of thienylsulfinyl derivativesLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitutionAmines or thiols under basic conditions

Biological Applications

Enzyme Inhibition
Research indicates that Morpholine, 4-(2-thienylsulfonyl)- has potential as an enzyme inhibitor. The thienylsulfonyl group may interact with specific enzymes or receptors, disrupting biochemical pathways. This property is being explored for therapeutic applications in treating various diseases.

Therapeutic Properties
The compound has been investigated for its anti-inflammatory and antimicrobial activities. Studies suggest that it may possess properties beneficial for drug development targeting conditions such as pain management and infection control.

Medicinal Chemistry

Morpholine derivatives have been extensively studied in the context of Central Nervous System (CNS) drug discovery. For instance, compounds containing morpholine rings are known to interact with serotonin receptors and have been developed into drugs for treating anxiety and depression.

Case Study: Aprepitant

Aprepitant is a morpholine-containing drug approved for chemotherapy-induced nausea and vomiting. Its efficacy is attributed to the morpholine scaffold that optimally positions interacting arms within the receptor binding site .

Industrial Applications

Morpholine, 4-(2-thienylsulfonyl)- is utilized in the production of specialty chemicals and materials. It plays a role in formulating fungicides and other agricultural chemicals due to its ability to inhibit ergosterol biosynthesis in fungi.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
MorpholineSimple morpholine ringLess reactive than morpholine derivatives
4-(2-Thienyl)morpholineLacks the sulfonyl groupLimited biological activity
4-(2-Thienylsulfonyl)piperidinePiperidine ring instead of morpholineDifferent pharmacological profile

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-thienylsulfonyl)- involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the sulfonyl substituent significantly impacts physicochemical properties such as lipophilicity (logP), solubility, and melting points. Key comparisons include:

Compound Substituent on Sulfonyl Key Properties
4-(2-Thienylsulfonyl)morpholine 2-Thienyl Moderate lipophilicity (thiophene’s electron-rich nature); enhanced π-π stacking potential
4-(4-Methoxyphenylsulfonyl)morpholine 4-Methoxyphenyl Increased solubility (methoxy group enhances polarity); mp 109–110°C
4-(Biphenylsulfonyl)morpholine Biphenyl High lipophilicity (bulky aromatic group); lower solubility in polar solvents
4-(Phenylsulfonyl)morpholine Phenyl Baseline lipophilicity; mp varies based on crystal packing (no specific data in evidence)

Key Observations :

  • The 2-thienyl group balances moderate lipophilicity with aromatic interactions, making it favorable for drug design where membrane permeability and target binding are critical.
  • Methoxy-substituted derivatives exhibit higher solubility due to polarity, while biphenyl groups prioritize lipophilicity for CNS-targeting compounds .

Key Observations :

  • Thienylsulfonyl derivatives may require specialized catalysts (e.g., palladium for cross-couplings) due to thiophene’s stability.
  • Methoxyphenyl and biphenyl derivatives are synthesized efficiently via Grignard reactions .

Key Observations :

  • The thienyl group’s electron-rich nature may improve binding to hydrophobic enzyme pockets compared to phenyl groups.
  • Thiomorpholine analogues (with sulfur replacing oxygen) exhibit higher metabolic lability due to sulfoxide formation .

Structural and Crystallographic Differences

Crystal structures reveal substituent-driven conformational changes:

  • 4-(4-Nitrophenyl)thiomorpholine : Forms centrosymmetric dimers via C–H···O bonds and face-to-face aromatic stacking .
  • Morpholine analogues : Adopt chair conformations, with substituents in axial/equatorial positions affecting packing efficiency.

Biological Activity

Morpholine, 4-(2-thienylsulfonyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Morpholine, 4-(2-thienylsulfonyl)- features a morpholine ring substituted with a thienylsulfonyl group. This unique structure imparts specific chemical properties that contribute to its biological activity. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving morpholine and thienylsulfonyl chlorides.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of morpholine derivatives. For instance, a series of morpholine derivatives were synthesized and screened for antibacterial activity against various strains. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

Morpholine, 4-(2-thienylsulfonyl)- has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, potentially disrupting biochemical pathways. Notably, it has shown promise as an inhibitor of the PI3K p110alpha enzyme, with one derivative achieving an IC50 value of 2.0 nM . This selectivity is crucial for developing targeted therapies in cancer treatment.

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for anti-inflammatory and analgesic effects. Research indicates that morpholine derivatives can modulate inflammatory responses and exhibit analgesic properties similar to traditional pain relievers. The mechanisms may involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

The biological activity of morpholine, 4-(2-thienylsulfonyl)- is largely attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The thienylsulfonyl group can form non-covalent interactions with active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The compound may also bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several morpholine derivatives and assessed their antibacterial activity using the disc diffusion method. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents .
  • Cancer Research : In a series of experiments focused on cancer cell lines, derivatives of morpholine were found to inhibit cell proliferation significantly. One particular derivative was noted for its selective inhibition against melanoma cells, suggesting a pathway for targeted cancer therapies .
  • Anti-inflammatory Studies : Research highlighted the anti-inflammatory potential of morpholine derivatives through in vivo models. Compounds showed reduced inflammation markers in animal models, supporting their use as therapeutic agents for inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
MorpholineBasic morpholine structureGeneral pharmacological activity
4-(2-Thienyl)morpholineLacks sulfonyl groupLimited enzyme inhibition
4-(2-Thienylsulfonyl)piperidinePiperidine ring instead of morpholineDifferent pharmacological profile
Morpholine, 4-(2-thienylsulfonyl)-Unique combination enhances selectivity and potencyBroad range including anti-inflammatory

Q & A

Basic: What are the optimal synthetic routes for Morpholine, 4-(2-thienylsulfonyl)-, and how can its purity be validated?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-morpholine with 2-thienylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) yields the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires:

  • NMR spectroscopy : Confirm sulfonyl group integration (δ 3.6–3.8 ppm for morpholine protons; δ 7.2–7.5 ppm for thienyl protons) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity >95% .
  • X-ray crystallography : Resolve molecular geometry and confirm sulfonyl-morpholine bond angles (e.g., C–S–O ≈ 107°) .

Basic: How should researchers assess the chemical stability of this compound under varying conditions?

Methodological Answer:
Stability tests should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperature (e.g., onset at ~200°C) .
  • Hydrolytic stability : Incubate in buffers (pH 2–12, 37°C) for 24–72 hours; monitor degradation via LC-MS. The sulfonyl group may hydrolyze under strongly acidic/basic conditions .
  • Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and track changes in UV absorbance (e.g., thienyl π→π* transitions at ~260 nm) .

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. The electron-withdrawing sulfonyl group reduces electron density on the morpholine ring, enhancing electrophilic reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). The thienyl group may engage in π-π stacking with aromatic residues .
  • QSAR models : Correlate substituent effects (e.g., thienyl vs. phenyl sulfonyl) with solubility or logP values using descriptors like polar surface area .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Contradictions in NMR or IR spectra often arise from solvent effects or impurities. For example:

  • Solvent-dependent shifts : Compare DMSO-d6 vs. CDCl3 spectra; sulfonyl protons may show downfield shifts in polar solvents .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., unreacted thienylsulfonyl chloride at m/z 163.98) .
  • Cross-validate with crystallography : Match experimental bond lengths (e.g., S=O ≈ 1.43 Å) with computational predictions .

Basic: What safety protocols are recommended for handling Morpholine, 4-(2-thienylsulfonyl)-?

Methodological Answer:

  • Toxicity : Classified as a potential irritant (skin/eyes) based on structural analogs . Use PPE (gloves, goggles) and work in a fume hood.
  • Carcinogenicity : While no direct data exists, sulfonamide derivatives may require biosafety level 2 (BSL-2) precautions due to genotoxicity risks .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What biological applications are plausible for this compound, and how can its efficacy be tested?

Methodological Answer:

  • Antimicrobial assays : Screen against Gram-positive/negative bacteria (MIC via broth microdilution). The thienyl group may enhance membrane penetration .
  • Anticancer studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with control sulfonamides .
  • Enzyme inhibition : Test against carbonic anhydrase or kinases via fluorescence-based assays (e.g., FITC-labeled substrates) .

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